

Application Notes: Supercritical Fluid Extraction of Steviol Glycosides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Stevioside
Cat. No.:	B1681144

[Get Quote](#)

Introduction

Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly separation technology that has garnered significant interest for the extraction of bioactive compounds from natural products.^[1] Utilizing carbon dioxide (CO₂) in its supercritical state (above its critical temperature of 31.1°C and pressure of 73.8 bar), SFE offers a green alternative to conventional solvent extraction methods.^[1] In this state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. For the extraction of steviol glycosides—the natural, low-calorie sweeteners from Stevia rebaudiana leaves—SFE presents numerous advantages. These include high selectivity, reduced thermal degradation of sensitive compounds due to lower operating temperatures, and the absence of toxic solvent residues in the final product.^[1] The solvent strength of supercritical CO₂ can be precisely controlled by modulating temperature and pressure, enabling the targeted extraction of specific glycosides like **Stevioside** and Rebaudioside A.

Key Advantages of SFE for Steviol Glycosides:

- Environmental Friendliness: CO₂ is non-toxic, non-flammable, and readily available. It can be recycled within the process, minimizing environmental impact.^[1]
- Mild Operating Conditions: SFE is typically conducted at moderate temperatures, which prevents the degradation of heat-sensitive steviol glycosides.^[1]

- High Purity Extracts: The high selectivity of supercritical CO₂, often enhanced with polar co-solvents, allows for the production of extracts with high purity.[1]
- Efficiency: The process is generally faster than traditional methods like maceration, leading to increased productivity.[1][2]

Data Presentation

The efficiency of SFE for steviol glycosides is highly dependent on the operational parameters. The following tables summarize quantitative data from various optimization studies.

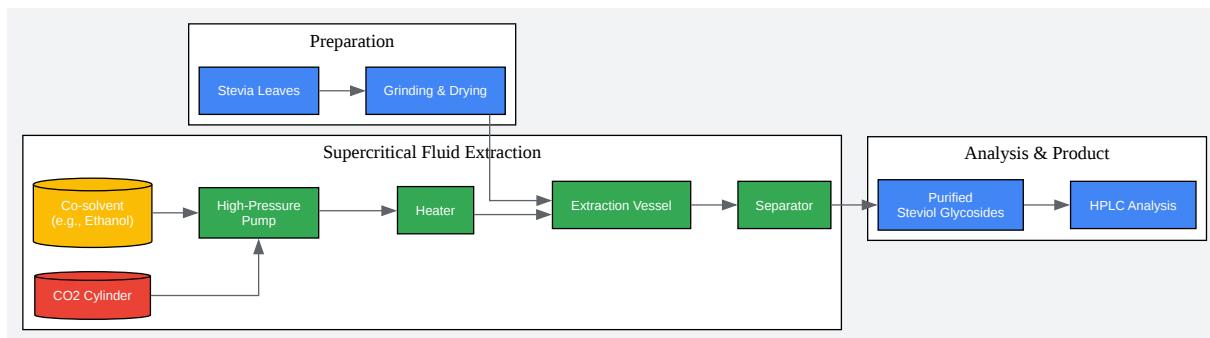
Table 1: Optimized Supercritical Fluid Extraction Parameters and Yields for Steviol Glycosides

Study / Reference	Pressure (bar)	Temperature (°C)	Co-solvent	Stevioside Yield (mg/g dry leaf)	Rebaudioside A Yield (mg/g dry leaf)	Total Extract Yield (%)
Erkucuk et al. (2009) [1][3][4]	211	80	Ethanol-Water (70:30)	17.4% 36.66	17.79	-
Ameer et al. (2017) [1][2]	225	45	Ethanol	40% 95.76	62.95	15.85
Pasquel et al.	120	16	Water	9.5% (molar) -	-	3.4
Yoda et al. (2002)[1]	200	30	Water	50% of original content	72% of original content	-

Table 2: Comparison of SFE with Conventional Extraction Methods

Extraction Method	Stevioside Yield (mg/g)	Rebaudioside A Yield (mg/g)	Total Glycosides (mg/g)	Notes	Reference
SFE (Optimized)	36.66	17.79	~54.45	Faster and greener than conventional methods.	Erkucuk et al. (2009)[1][3]
Conventional Water Extraction	-	-	64.49	Higher total yield but may extract more impurities.	Erkucuk et al. (2009)[3]
Conventional Ethanol Extraction	-	-	48.60	Lower yield compared to SFE and water extraction.	Erkucuk et al. (2009)[3]
SFE (Optimized)	95.76	62.95	-	Significantly higher yields than maceration.	Ameer et al. (2017)[2]
Conventional Maceration (24h)	-	-	-	Time-consuming with lower yields compared to SFE.	Ameer et al. (2017)[2]

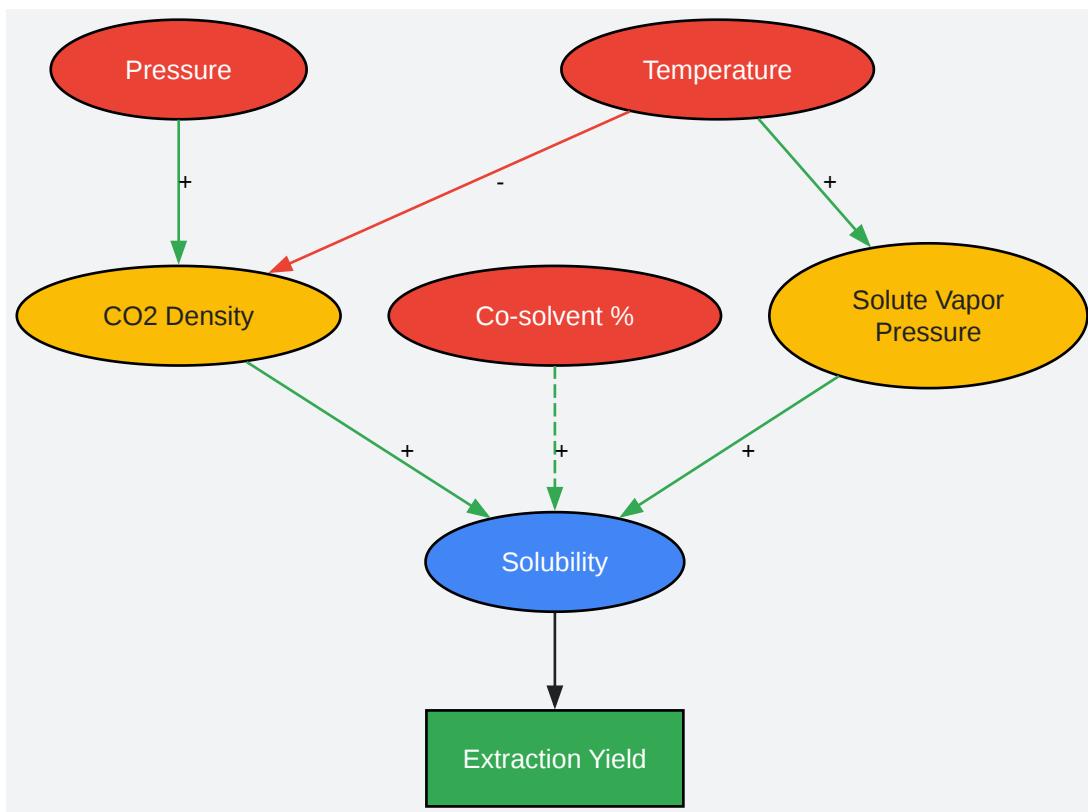
Experimental Protocols


The following section outlines a general protocol for the supercritical fluid extraction of steviol glycosides. Specific parameters should be optimized based on the desired outcome (e.g., maximizing total yield vs. targeting a specific glycoside).

Protocol 1: General Supercritical Fluid Extraction of Steviol Glycosides

1. Sample Preparation: a. Obtain dried leaves of Stevia rebaudiana. b. Grind the leaves to a fine powder (particle size of ~0.5-1.0 mm is common) to increase the surface area for extraction. c. Determine the moisture content of the powdered leaves. A low moisture content (e.g., <10%) is generally preferred.
2. SFE System Setup: a. Load a precise amount of the ground stevia powder (e.g., 30 g) into the extraction vessel.[4] b. Assemble the SFE system, ensuring all connections are secure to handle high pressures. c. Set the desired temperature for the extraction vessel using the system's heater (e.g., 80°C).[3] d. Set the back-pressure regulator to the desired extraction pressure (e.g., 211 bar).[3]
3. Extraction Process: a. Start the CO₂ pump to deliver liquid CO₂ to the system. The CO₂ will be heated and pressurized to reach a supercritical state. b. If using a co-solvent, start the co-solvent pump to introduce the modifier (e.g., 17.4% ethanol-water mixture) into the CO₂ stream at the desired flow rate.[3] c. Allow the system to pressurize and reach thermal equilibrium. d. Static Extraction (Optional but Recommended): Let the supercritical fluid soak the sample in the vessel for a period (e.g., 10-30 minutes) without any outflow to enhance solute solubility. e. Dynamic Extraction: Open the outlet valve (back-pressure regulator) to begin the continuous flow of the supercritical fluid through the sample bed. A typical CO₂ flow rate is around 15 g/min.[3] f. Continue the dynamic extraction for the predetermined time (e.g., 60-120 minutes).
4. Fraction Collection: a. The extract-laden supercritical fluid passes through the back-pressure regulator, where the pressure is rapidly reduced. b. This pressure drop causes the CO₂ to return to its gaseous state, losing its solvent power and precipitating the extracted compounds. c. Collect the extract from the separator vessel. The gaseous CO₂ can be vented or recycled.
5. Analysis: a. Dissolve a known quantity of the collected extract in a suitable solvent (e.g., methanol). b. Analyze the concentration of **stevioside**, Rebaudioside A, and other glycosides using High-Performance Liquid Chromatography (HPLC) with a UV detector (typically at 210 nm).[5]

Visualizations


Diagram 1: SFE Workflow for Steviol Glycosides

[Click to download full resolution via product page](#)

Caption: Workflow of Steviol Glycoside Extraction using SFE.

Diagram 2: Influence of Key Parameters in SFE

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. steviashantanu.com [steviashantanu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Supercritical Fluid Extraction of Steviol Glycosides]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1681144#supercritical-fluid-extraction-of-steviol-glycosides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com